molecular formula C16H20BrNO3 B2613456 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide CAS No. 923232-86-4

4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide

Cat. No.: B2613456
CAS No.: 923232-86-4
M. Wt: 354.244
InChI Key: MOFJCVQYJGRLIS-UHFFFAOYSA-N
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Description

4-Bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide is a benzamide derivative featuring a 4-bromo substituent on the aromatic ring and a spirocyclic 1,4-dioxaspiro[4.5]decan-2-ylmethyl group attached to the amide nitrogen. The spirocyclic system introduces conformational rigidity due to its fused dioxolane and cyclohexane rings, which may enhance metabolic stability and influence binding interactions in biological systems .

Properties

IUPAC Name

4-bromo-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c17-13-6-4-12(5-7-13)15(19)18-10-14-11-20-16(21-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFJCVQYJGRLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzamides, while hydrolysis of the spirocyclic acetal produces diols and cyclohexanone .

Scientific Research Applications

4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic acetal structure can influence the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide and related benzamide derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Biological Activity/Applications References
This compound 4-Br, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl) Not reported Spirocyclic dioxolane ring; conformational rigidity N/A (structural analog data inferred)
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8) 4-Br, N-(3,5-dimethoxyphenyl), 2-sulfonamido Not reported Sulfonamide linker; methoxy groups enhance solubility Biological evaluation (unspecified targets)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Br, N-(4-methoxy-2-nitrophenyl) Not reported Electron-withdrawing nitro group; crystallographic asymmetry Structural comparison
4-Bromo-N-[(1S)-2-(1-(3-fluorophenyl)-4-oxo-triazaspiro[4.5]dec-8-yl)ethyl]benzamide 4-Br, N-(triazaspiro[4.5]decan-8-yl ethyl), 3-fluorophenyl Not reported Triazaspiro ring; fluorine enhances lipophilicity Phospholipase D1/D2 (PLD1/2) inhibition
4-Bromo-N,N-diethyl-2-formylbenzamide 4-Br, N,N-diethyl, 2-formyl 284.15 Formyl group introduces electrophilicity; diethyl groups increase steric bulk N/A (computational properties reported)

Structural and Functional Insights

Spirocyclic Systems: The target compound’s 1,4-dioxaspiro[4.5]decan-2-yl group provides a rigid, oxygen-rich scaffold, contrasting with the nitrogen-containing triazaspiro system in ’s compound. The dioxolane ring may improve metabolic stability compared to hydrolytically labile esters or amides .

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in 4MNB) reduce electron density on the benzamide core, affecting reactivity and crystallographic packing .
  • Methoxy groups (C8, ) enhance solubility but may reduce membrane permeability compared to the lipophilic spiro system in the target compound .

Biological Relevance :

  • The triazaspiro derivative () demonstrates activity against phospholipase D1/D2, highlighting the importance of spirocyclic frameworks in enzyme inhibition .
  • Sulfonamide-containing analogs (C8) leverage hydrogen-bonding capacity for target engagement, a feature absent in the target compound’s spiroether moiety .

Computational data (e.g., XlogP = 2.3 for ’s compound) suggest higher lipophilicity than the target compound, which may vary due to the spiro system’s polarity .

Biological Activity

4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a spirocyclic framework that contributes to its stability and rigidity. The presence of the bromine atom and the sulfonamide group enhances its reactivity and biological interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets such as enzymes and receptors through its sulfonamide group. The rigidity provided by the spirocyclic structure may enhance binding affinity to these targets, potentially influencing biological pathways related to pain modulation and other physiological responses.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant pharmacological activities, particularly in the realm of analgesia and anti-inflammatory effects. For instance, studies on related benzamide derivatives have shown:

  • μ-opioid receptor (MOR) agonism , leading to analgesic effects.
  • Kappa-opioid receptor (KOR) interactions , contributing to pain relief without severe side effects commonly associated with traditional opioids.

Table 1: Biological Activities of Related Compounds

Compound NameReceptor TargetActivity TypeED50 (mg/kg)Reference
N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamideμ-opioid receptorAnalgesic1.059
4-bromo-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamidePotential MOR/KORAnalgesicTBDCurrent Study

Structure-Activity Relationship (SAR)

The structural modifications of this compound significantly influence its biological activity:

  • Bromine Substitution : The presence of bromine enhances lipophilicity, which may improve blood-brain barrier penetration.
  • Spirocyclic Core : The dioxaspiro structure provides a unique three-dimensional arrangement that can optimize receptor interactions.
  • Sulfonamide Group : This moiety is crucial for the compound's reactivity and potential therapeutic effects.

Case Studies

In a study examining derivatives of benzamides for their analgesic properties, compounds structurally related to this compound demonstrated promising results in pain models such as the tail-flick test in mice. These findings suggest that the compound may also possess significant anti-nociceptive properties.

Table 2: Case Study Results

Study FocusMethodologyKey Findings
Analgesic Effects of Benzamide DerivativesTail-flick test in miceSignificant reduction in pain response
Structure Activity Relationship AnalysisHigh-throughput screeningIdentification of potent MOR/KOR agonists

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